N-Methyl-1-(7H-pyrrolo[2,3-d]pyrimidin-5-yl)methanamine
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Overview
Description
N-Methyl-1-(7H-pyrrolo[2,3-d]pyrimidin-5-yl)methanamine is a compound belonging to the class of pyrrolopyrimidines. These compounds are known for their diverse biological activities and are often explored for their potential therapeutic applications. The structure of this compound includes a pyrrolo[2,3-d]pyrimidine core, which is a fused bicyclic ring system containing nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-1-(7H-pyrrolo[2,3-d]pyrimidin-5-yl)methanamine typically involves multi-step organic reactionsThe reaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the nucleophilic substitution reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing the use of hazardous reagents and solvents. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-Methyl-1-(7H-pyrrolo[2,3-d]pyrimidin-5-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce demethylated analogs .
Scientific Research Applications
N-Methyl-1-(7H-pyrrolo[2,3-d]pyrimidin-5-yl)methanamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Explored for its potential as a kinase inhibitor, which can modulate various biological pathways.
Medicine: Investigated for its therapeutic potential in treating diseases such as cancer and inflammatory disorders.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-Methyl-1-(7H-pyrrolo[2,3-d]pyrimidin-5-yl)methanamine involves its interaction with specific molecular targets, such as protein kinases. By inhibiting these kinases, the compound can modulate signaling pathways involved in cell growth, differentiation, and apoptosis. This makes it a promising candidate for the development of targeted therapies .
Comparison with Similar Compounds
Similar Compounds
N-Methyl-1-(trans-4-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)cyclohexyl)methanesulfonamide: Another pyrrolopyrimidine derivative with similar biological activities.
N-Methyl-N-((3R,4R)-4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine: Used in the synthesis of kinase inhibitors.
Uniqueness
N-Methyl-1-(7H-pyrrolo[2,3-d]pyrimidin-5-yl)methanamine is unique due to its specific substitution pattern and the presence of the N-methyl group, which can influence its biological activity and pharmacokinetic properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields .
Properties
Molecular Formula |
C8H10N4 |
---|---|
Molecular Weight |
162.19 g/mol |
IUPAC Name |
N-methyl-1-(7H-pyrrolo[2,3-d]pyrimidin-5-yl)methanamine |
InChI |
InChI=1S/C8H10N4/c1-9-2-6-3-11-8-7(6)4-10-5-12-8/h3-5,9H,2H2,1H3,(H,10,11,12) |
InChI Key |
ISWRINWORPXPEC-UHFFFAOYSA-N |
Canonical SMILES |
CNCC1=CNC2=NC=NC=C12 |
Origin of Product |
United States |
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